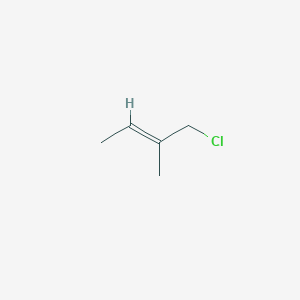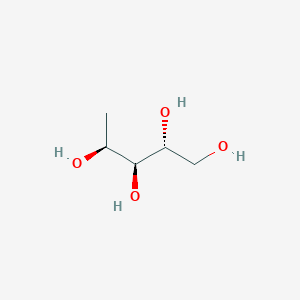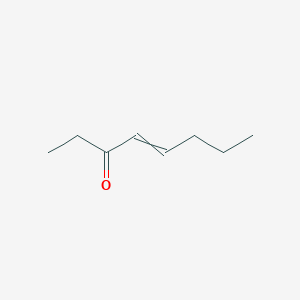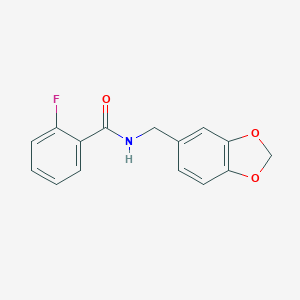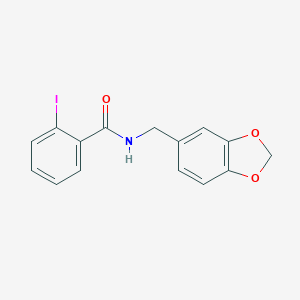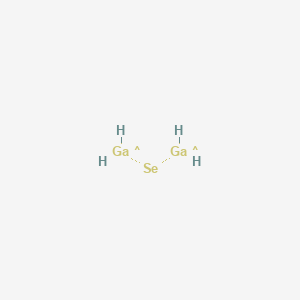
Digalllium monoselenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Digallium monoselenide (Ga2Se) is a semiconductor material that has gained significant attention in recent years due to its unique properties and potential applications in optoelectronics, photovoltaics, and spintronics. This compound has a hexagonal crystal structure and is composed of gallium and selenium atoms in a 2:1 ratio.
作用機序
The mechanism of action of Digallium monoselenide is not well understood, but studies have shown that the compound exhibits excellent electrical and optical properties due to its unique crystal structure. The gallium and selenium atoms in Digallium monoselenide form a layered structure, which allows for efficient charge transport and absorption of light.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Digallium monoselenide, but studies have shown that the compound is biocompatible and has low toxicity. However, further research is needed to fully understand the potential effects of the compound on living organisms.
実験室実験の利点と制限
One of the main advantages of Digallium monoselenide is its unique properties, which make it suitable for a wide range of applications in optoelectronics and spintronics. The compound is also relatively easy to synthesize using different methods. However, one of the limitations of Digallium monoselenide is its high sensitivity to air and moisture, which can affect its properties and performance.
将来の方向性
There are several future directions for research on Digallium monoselenide, including the development of new synthesis methods to improve the quality and performance of the compound. Further studies are also needed to fully understand the mechanism of action of Digallium monoselenide and its potential applications in different fields. Additionally, research on the biocompatibility and toxicity of the compound is needed to assess its potential for use in biomedical applications.
合成法
The synthesis of Digallium monoselenide can be achieved using different methods, including chemical vapor transport, chemical vapor deposition, and molecular beam epitaxy. The chemical vapor transport method involves the reaction of gallium and selenium in a sealed quartz ampoule under a vacuum or inert gas atmosphere. The reactants are heated to a high temperature, and the resulting vapor is transported to a cooler region of the ampoule, where it condenses to form the Digallium monoselenide crystals. The chemical vapor deposition method involves the use of a precursor gas containing gallium and selenium, which is decomposed on a substrate to form the compound. The molecular beam epitaxy method involves the deposition of gallium and selenium atoms on a substrate in a controlled manner using a molecular beam.
科学的研究の応用
Digallium monoselenide has been extensively studied for its potential applications in optoelectronics and photovoltaics. The compound has a direct bandgap of 1.8 eV, which makes it suitable for the fabrication of solar cells and light-emitting diodes. The unique properties of Digallium monoselenide have also made it a promising material for spintronics, which involves the manipulation of electron spin for information processing.
特性
CAS番号 |
12160-72-4 |
|---|---|
製品名 |
Digalllium monoselenide |
分子式 |
Ga2H4Se |
分子量 |
222.45 g/mol |
InChI |
InChI=1S/2Ga.Se.4H |
InChIキー |
FCEFGCUNHCQJFK-UHFFFAOYSA-N |
SMILES |
[GaH2].[GaH2].[Se] |
正規SMILES |
[GaH2].[GaH2].[Se] |
同義語 |
Digalllium monoselenide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





